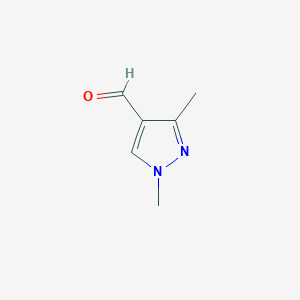

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJREDVLGVEPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357205 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-12-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and material science.[1] Its unique structure, featuring a disubstituted pyrazole ring and a reactive aldehyde group, makes it a crucial intermediate for the synthesis of a wide array of more complex molecules.[2] This document provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and applications, presenting quantitative data in structured tables and detailing key experimental protocols.

Core Properties and Identification

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a white to pale-yellow solid compound. It is characterized by a pyrazole ring with methyl groups at positions 1 and 3, and an aldehyde functional group at position 4.[1]

| Identifier | Value |

| IUPAC Name | 1,3-dimethylpyrazole-4-carbaldehyde[1][3] |

| Synonyms | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde[3] |

| CAS Number | 25016-12-0[1][3][4] |

| Molecular Formula | C₆H₈N₂O[1][3][4] |

| Molecular Weight | 124.14 g/mol [1][3][4] |

| Canonical SMILES | CC1=NN(C=C1C=O)C[1] |

| InChI Key | IGJREDVLGVEPFI-UHFFFAOYSA-N[1][3] |

| Physical Property | Value |

| Physical Form | White to Pale-yellow to Yellow-brown Solid |

| Melting Point | 50°C[4] |

| Boiling Point | 98-100°C (at 760 Torr)[4] |

| Storage Temperature | Refrigerator |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][5] This reaction involves the formylation of a suitable hydrazone precursor using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6][7][8]

References

- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 847285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 25016-12-0 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 25016-12-0 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-12-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block. The document details its physicochemical and spectroscopic properties, synthesis methodologies, and significant applications in medicinal chemistry and material science, with a focus on its role as a precursor for potent kinase inhibitors.

Core Compound Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of more complex molecules. Its pyrazole core and reactive aldehyde group make it a valuable synthon in drug discovery and agrochemical development.

Physicochemical Data

The key physicochemical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 25016-12-0 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| IUPAC Name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Appearance | White to pale-yellow solid | |

| Melting Point | 50-51 °C | |

| Boiling Point | 100-103 °C at 3 Torr | |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | |

| LogP | 0.541 | |

| SMILES | CC1=NN(C)C=C1C=O | |

| InChIKey | IGJREDVLGVEPFI-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. The following tables summarize the characteristic spectral data.

¹H NMR (Nuclear Magnetic Resonance) Data

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| Aldehyde Proton (-CHO) | 9.9 - 10.1 | Singlet |

| Pyrazole Ring Proton (C5-H) | 7.5 - 8.6 | Singlet |

| N-Methyl Group (N-CH₃) | 3.8 - 4.0 | Singlet |

| C-Methyl Group (C3-CH₃) | 2.4 - 2.5 | Singlet |

The aldehyde proton exhibits a characteristic downfield shift due to the electron-withdrawing nature of the carbonyl group. The pyrazole ring proton's chemical shift is consistent with its aromatic character.

¹³C NMR (Nuclear Magnetic Resonance) Data

| Carbon Assignment | Chemical Shift (δ ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 190 |

| Pyrazole Ring Carbons (C3, C4, C5) | 110 - 160 |

| N-Methyl Carbon (N-CH₃) | ~36 |

| C-Methyl Carbon (C3-CH₃) | ~12 |

Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=N/C=C Stretch (Aromatic) | 1475 - 1600 | Medium-Weak |

| C-H Bend (Methyl) | 1375, 1450 | Medium |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich pyrazole precursor.

Vilsmeier-Haack Synthesis Protocol

This protocol describes the formylation of 1,3-dimethyl-5-pyrazolone, a common precursor, to yield a chloro-substituted carbaldehyde intermediate which is closely related to the title compound and illustrates the core synthetic methodology.

Materials:

-

1,3-dimethyl-5-pyrazolone (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

Ice water

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add N,N-Dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with continuous stirring. Maintain the temperature at 0°C. After the addition is complete, stir the mixture for an additional 20 minutes to form the Vilsmeier reagent.

-

Slowly add 1,3-dimethyl-5-pyrazolone to the reaction mixture.

-

After the addition, raise the temperature to 80-90°C and continue the reaction with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water with stirring to quench the reaction.

-

Extract the aqueous phase with ethyl acetate (4 x 10 mL).

-

Combine the organic layers and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

The crude product can be further purified by column chromatography or recrystallization.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Applications in Drug Discovery

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a starting point for the synthesis of a wide range of therapeutic agents. Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.

A particularly significant application is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is adept at forming key interactions within the ATP-binding pocket of various kinases.

Role as a Precursor for EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations that lead to the constitutive activation of EGFR are common in several cancers, making it a prime therapeutic target. Many approved EGFR inhibitors are used in oncology, and research into novel inhibitors is ongoing.

Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated as potent EGFR inhibitors. The aldehyde group provides a convenient handle for elaboration into more complex structures designed to bind to the EGFR active site.

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound, synthesized from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, against EGFR kinase using a luminescence-based assay (e.g., ADP-Glo™).

Objective: To determine the IC₅₀ value of a test compound against recombinant human EGFR.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test compound (pyrazole derivative)

-

Poly(Glu, Tyr) peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, non-binding 384-well microtiter plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 50% DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.

-

Enzyme Pre-incubation: Add 5 µL of EGFR enzyme solution to the wells of the microtiter plate. Add 0.5 µL of the serially diluted compound or 50% DMSO (for control wells) to the respective wells.

-

Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Kinase Reaction Initiation: Prepare a master mix containing ATP and the peptide substrate in the kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this master mix to each well.

-

Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts the generated ADP into ATP, which then drives a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a variable slope (four-parameter) dose-response curve to determine the IC₅₀ value.

Experimental and Synthetic Workflow

The utility of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is best illustrated by its role in a multi-step workflow, from a simple precursor to a biologically active molecule. The following diagram outlines a typical workflow for the development of a pyrazole-based kinase inhibitor.

Caption: Workflow for kinase inhibitor development.

Conclusion

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functional group allow for the creation of diverse molecular libraries. Its role as a precursor to potent kinase inhibitors, such as those targeting the EGFR pathway, highlights its importance for researchers and scientists in the field of medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a framework for the practical application of this versatile compound in a research setting.

An In-Depth Technical Guide on 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde. This compound serves as a significant building block in the synthesis of various pharmaceutical and agrochemical agents. Its versatile reactivity makes it a key intermediate for creating more complex molecular architectures.

Molecular Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O.[1][2][3] It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is substituted with two methyl groups at positions 1 and 3, and a carbaldehyde (aldehyde) group at position 4.

The quantitative molecular data for this compound is summarized in the table below for clear reference.

| Property | Value |

| Molecular Formula | C6H8N2O[1][2][3] |

| Molecular Weight | 124.14 g/mol [1][2][3] |

| IUPAC Name | 1,3-dimethylpyrazole-4-carbaldehyde[1][2] |

| CAS Number | 25016-12-0[1][2] |

| SMILES | CC1=NN(C=C1C=O)C[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyrazole ring and its functional group substitutions.

Caption: Molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

While detailed experimental protocols for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can vary, a general synthetic approach often involves the formylation of 1,3-dimethylpyrazole. One common method is the Vilsmeier-Haack reaction, which utilizes a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Vilsmeier-Haack Reaction Workflow:

-

Reagent Preparation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with N,N-dimethylformamide, typically at a reduced temperature.

-

Reaction with Substrate: 1,3-dimethylpyrazole is added to the prepared Vilsmeier reagent.

-

Hydrolysis: The reaction mixture is then hydrolyzed, often with an aqueous solution of a base like sodium hydroxide or sodium carbonate, to yield the final aldehyde product.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

The logical workflow for this common synthetic route is outlined in the following diagram.

References

Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. A workflow for its common synthesis via the Vilsmeier-Haack reaction is also presented.

Core Spectroscopic Data

The spectroscopic data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 25016-12-0, Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ) are summarized below. These data are crucial for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Proton NMR)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

| Aldehyde-H | 7.5 - 8.6 | Singlet | 1H |

| Pyrazole-H | Intermediate (Aromatic Region) | Singlet | 1H |

| N-CH₃ | 3.8 - 4.0 | Singlet | 3H |

| C-CH₃ | 2.4 - 2.5 | Singlet | 3H |

The aldehyde proton exhibits a characteristic downfield shift due to the deshielding effect of the electron-withdrawing carbonyl group. The pyrazole ring proton's chemical shift is consistent with its aromatic character, while the methyl groups appear in the expected aliphatic regions.[1]

Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)

| Carbon | Chemical Shift (δ) ppm |

| Aldehyde C=O | 185 - 190 |

| Pyrazole Ring Carbons | 110 - 160 |

| Methyl Carbons | 10 - 40 |

The aldehyde carbon resonates significantly downfield, a typical characteristic for aromatic aldehydes. The pyrazole ring carbons appear in the aromatic region, and the methyl carbons are found in the aliphatic region of the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| C=O (Aldehyde) | 1740 - 1720 | Strong | Carbonyl Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Strong | Methyl Group Stretches |

| C=N/C=C (Aromatic) | 1600 - 1475 | Medium-Weak | Pyrazole Ring Vibrations |

| C-H (Deformation) | 1450, 1375 | Medium | Methyl Bending |

The position of the C=O stretching vibration is indicative of an aromatic aldehyde, slightly lowered in frequency due to conjugation with the pyrazole ring's π-system.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Parameter | Value (m/z) | Interpretation |

| Molecular Ion Peak [M]⁺ | 124 | Corresponds to the molecular weight of the compound. |

| Major Fragment | 95 | Loss of the CHO group (M-29). |

| Other Fragments | M-15, M-30 | Loss of methyl groups. |

The mass spectrum confirms the molecular weight of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and shows characteristic fragmentation patterns, including the loss of the aldehyde group and methyl substituents.[1]

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the deuterated solvent signal.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Synthesis and Characterization Workflow

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is commonly synthesized via the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole. The general workflow for its synthesis and subsequent spectroscopic characterization is depicted below.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Logical Relationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

References

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde from Methylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the pyrazole core from methylhydrazine, followed by formylation to introduce the aldehyde functionality. This document details the experimental protocols, presents quantitative data for each step, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde from methylhydrazine is typically achieved in two sequential steps:

-

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole. This initial step involves the cyclocondensation reaction of methylhydrazine with a suitable 1,3-dicarbonyl compound, most commonly acetylacetone. This reaction forms the stable pyrazole ring.

-

Step 2: Vilsmeier-Haack Formylation. The 1,3-dimethyl-1H-pyrazole intermediate is then formylated at the C4 position using the Vilsmeier-Haack reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic aromatic substitution reaction introduces the carbaldehyde group to yield the final product.

The overall synthetic scheme is depicted below:

Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole

This procedure outlines the synthesis of the pyrazole intermediate via the reaction of methylhydrazine with acetylacetone.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or water.

-

Cool the mixture in an ice bath.

-

Slowly add methylhydrazine (1.0 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature below 15 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like n-hexane to yield pure 1,3-dimethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole

This protocol describes the formylation of the pyrazole intermediate to the target carbaldehyde.

Methodology:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous N,N-dimethylformamide (DMF) (typically 3-5 eq) and cool it to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 eq) dropwise to the DMF, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a small amount of DMF to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is between 7 and 8.

-

The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. Yields and reaction conditions can vary based on the scale and specific laboratory practices.

Table 1: Synthesis of 1,3-Dimethyl-1H-pyrazole

| Parameter | Value | Reference |

| Reagents | ||

| Methylhydrazine | 1.0 - 1.2 eq | [2] |

| Acetylacetone | 1.0 eq | [2] |

| Reaction Conditions | ||

| Solvent | Ethanol or Water | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 1 - 2 hours | [2] |

| Yield | ||

| Typical Yield | 70 - 90% | [2] |

Table 2: Vilsmeier-Haack Formylation

| Parameter | Value | Reference |

| Reagents | ||

| 1,3-Dimethyl-1H-pyrazole | 1.0 eq | [1] |

| POCl₃ | 1.5 - 2.0 eq | [1] |

| DMF | 3 - 5 eq | [1] |

| Reaction Conditions | ||

| Temperature | 60 - 80 °C | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Yield | ||

| Typical Yield | 60 - 80% | [1] |

Characterization of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

The final product is typically a white to pale-yellow solid.[3] Its identity and purity are confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [4][5] |

| Molecular Weight | 124.14 g/mol | [4][5] |

| CAS Number | 25016-12-0 | [4] |

| Melting Point | 49-51 °C | |

| Boiling Point | 98-100 °C (at 760 Torr) | [6] |

| ¹H NMR (CDCl₃, δ) | ~9.8 (s, 1H, -CHO), ~7.9 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃) | [7] |

| ¹³C NMR (CDCl₃, δ) | ~185 (-CHO), ~150 (pyrazole-C), ~140 (pyrazole-C), ~115 (pyrazole-C), ~39 (N-CH₃), ~14 (C-CH₃) | [7] |

| IR (KBr, cm⁻¹) | ~1670 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde) |

Note: The NMR and IR data are approximate values based on spectral data of closely related pyrazole-4-carbaldehyde derivatives and may vary slightly.

Logical Relationships and Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, the Vilsmeier reagent, from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the final aldehyde product.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [sigmaaldrich.com]

- 4. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 847285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 6. 1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 25016-12-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

Vilsmeier-Haack Formylation of Pyrazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials, making this reaction highly relevant to drug discovery and development. This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of pyrazoles, including its mechanism, scope, detailed experimental protocols, and a summary of reaction conditions and yields.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2] The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. The introduction of a formyl group via the Vilsmeier-Haack reaction provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of pyrazole derivatives.[3]

The Vilsmeier-Haack reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] This electrophilic species then attacks the electron-rich pyrazole ring to afford the formylated product after aqueous workup.

Reaction Mechanism

The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established three-stage mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7]

-

Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent to form an iminium salt intermediate.[8]

-

Hydrolysis: The reaction mixture is treated with water during the workup, which hydrolyzes the iminium salt to yield the final pyrazole-4-carbaldehyde.[5]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. dovepress.com [dovepress.com]

The Aldehyde Group on the Pyrazole Scaffold: A Gateway to Chemical Diversity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. The introduction of an aldehyde group onto this privileged scaffold unlocks a vast potential for chemical transformations, providing a versatile handle for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide delves into the core chemical reactivity of the aldehyde group in pyrazoles, offering a comprehensive overview of its synthesis and key reactions. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant pathways and workflows to support researchers in the exploration of this valuable chemical space.

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the formylation of pyrazoles is the Vilsmeier-Haack reaction. This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring. The reaction generally proceeds with good yields and regioselectivity, favoring formylation at the C4 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

Materials:

-

1-Phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (5 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add POCl₃ (2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

-

Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM.

-

Add the solution of 1-phenyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol/water.

Experimental Workflow for Synthesis and Purification of Pyrazole Aldehyde

Caption: General workflow for pyrazole aldehyde synthesis.

Chemical Reactivity of the Aldehyde Group

The aldehyde functionality on the pyrazole ring exhibits a rich and diverse reactivity, serving as a key building block for a wide range of molecular architectures.

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives. Various oxidizing agents can be employed for this transformation.

Quantitative Data on Oxidation of Pyrazole Aldehydes

| Oxidizing Agent | Substrate | Reaction Conditions | Yield (%) | Reference |

| FeCl₃·6H₂O / TEMPO | (1,3-Diaryl-1H-pyrazol-4-yl)methanol | Catalytic, mild conditions | 50-85 | [1] |

| Pyridinium Chlorochromate (PCC) | Primary alcohols and aldehydes | Catalyzed by H₅IO₆ in acetonitrile | High | |

| Oxone | Aldehydes | Mild conditions | High | |

| N-Hydroxyphthalimide (NHPI) | Aromatic and aliphatic aldehydes | Aerobic oxidation in organic solvent or water | Good |

Experimental Protocol: Oxidation of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde

Materials:

-

1,3-Diaryl-1H-pyrazole-4-carbaldehyde

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Acetonitrile

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,3-diaryl-1H-pyrazole-4-carbaldehyde (1 equivalent) in acetonitrile, add TEMPO (0.1 equivalents) and FeCl₃·6H₂O (0.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation, often achieved using hydride-based reducing agents like sodium borohydride (NaBH₄). This reaction is typically high-yielding and chemoselective.

Quantitative Data on Reduction of Pyrazole Aldehydes

| Reducing Agent | Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | Methanol | 0 °C to room temp. | High | [2] |

| Lithium Aluminum Hydride (LAH) | Ethyl 1H-pyrazole-4-carboxylate | THF | 0 °C to room temp. | 79 | [3] |

Experimental Protocol: Reduction of Pyrazole-4-carbaldehyde with Sodium Borohydride

Materials:

-

Pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent to obtain the crude (1H-pyrazol-4-yl)methanol, which can be further purified if necessary.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard reagents (R-MgX) add to the aldehyde group to form secondary alcohols after an acidic workup. This reaction is a powerful tool for introducing alkyl or aryl substituents.

Experimental Protocol: Grignard Reaction of Pyrazole-4-carbaldehyde

Materials:

-

Pyrazole-4-carbaldehyde

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyrazole-4-carbaldehyde (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether via a dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent to yield the crude secondary alcohol, which can be purified by column chromatography.

The Wittig reaction provides a highly versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of a phosphorus ylide (a Wittig reagent) with the pyrazole aldehyde. The nature of the ylide determines the stereochemistry of the resulting alkene.

Experimental Protocol: Wittig Reaction of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 equivalents). The formation of the orange-red ylide will be observed.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the resulting alkene by column chromatography.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where the pyrazole aldehyde reacts with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize a variety of substituted alkenes, which are valuable precursors for other functional groups and heterocyclic systems.[4]

Quantitative Data on Knoevenagel Condensation of Pyrazole Aldehydes

| Pyrazole Aldehyde Substrate | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 3 | 98 | [5] |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 5 | 96 | [5] |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 4 | 97 | [5] |

| 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 8 | 92 | [5] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

Pyrazole aldehyde (e.g., 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde)

-

Malononitrile

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

-

Stir the mixture for 3-5 minutes at room temperature.

-

Add ammonium carbonate (20 mol%) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-20 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated product, wash with water, and dry to obtain the pure Knoevenagel condensation product.[4]

Biological Significance: Pyrazole Derivatives as JAK-STAT Pathway Inhibitors

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Consequently, JAKs have emerged as important therapeutic targets. Many pyrazole-containing compounds have been developed as potent and selective JAK inhibitors. The versatile chemistry of the pyrazole aldehyde group allows for the synthesis of diverse libraries of compounds for screening against these kinases.

JAK-STAT Signaling Pathway and Inhibition by Pyrazole Derivatives

Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.

This guide provides a foundational understanding of the chemical reactivity of the aldehyde group in pyrazoles, supported by practical experimental details and relevant biological context. The versatility of this functional group, coupled with the privileged nature of the pyrazole scaffold, ensures its continued importance in the fields of organic synthesis and drug discovery.

References

- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the stable pyrazole core and the reactive aldehyde functionality, provide a unique platform for the development of novel therapeutic agents. This technical guide delves into the significant potential of this compound, exploring its applications in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives, quantitative biological activity data, and elucidation of relevant signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a cornerstone in the architecture of many pharmaceuticals, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] Within this class of compounds, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly useful building block. The presence of two methyl groups at positions 1 and 3 of the pyrazole ring enhances its lipophilicity and metabolic stability, while the carbaldehyde group at position 4 offers a reactive handle for a multitude of chemical transformations. These transformations allow for the construction of complex molecular architectures with a wide range of pharmacological activities. This guide will provide a detailed exploration of the applications of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors for cancer therapy, anti-inflammatory agents, and novel antimicrobial compounds.

Synthetic Pathways and Key Derivatives

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a readily accessible synthetic intermediate. The most common method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of 1,3-dimethylpyrazole.[3] Once obtained, the aldehyde functionality can be exploited to generate a variety of derivatives, including Schiff bases, chalcones, and fused heterocyclic systems like pyrazolopyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their potent biological activities, particularly as kinase inhibitors. The synthesis of these derivatives often begins with the conversion of the aldehyde to a more complex intermediate.

Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Derivative

A multi-step synthesis can be employed to generate pyrazolo[3,4-d]pyrimidine derivatives. A general procedure is outlined below:

-

Synthesis of an enaminonitrile intermediate: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is condensed with malononitrile in the presence of a basic catalyst such as piperidine or sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to afford the corresponding enaminonitrile derivative.

-

Cyclization with a suitable reagent: The enaminonitrile intermediate is then cyclized with a reagent such as formamide or guanidine to construct the pyrimidine ring. For example, heating the enaminonitrile with an excess of formamide at reflux temperature yields the 4-aminopyrazolo[3,4-d]pyrimidine derivative.[4]

Synthesis of Schiff Bases

The reaction of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde with various primary amines readily forms Schiff bases (imines). These compounds have shown significant potential as antimicrobial and anticancer agents.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

-

A solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (10 mL) is prepared.

-

To this solution, an equimolar amount of the desired primary amine (e.g., a substituted aniline or an amino acid ester) is added.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 2-4 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.[5]

Applications in Anticancer Drug Discovery

Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Kinase Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle.[8][9] Its aberrant activity is a common feature in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: CDK2 in cell cycle regulation and its inhibition by pyrazolo[3,4-d]pyrimidines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [8][10] |

| Pyrazolo[3,4-d]pyrimidine | 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | 57 different cell lines | 0.326 - 4.31 | [4] |

| Pyrazole Carbaldehyde Derivative | Compound 43 (PI3 Kinase Inhibitor) | MCF-7 (Breast) | 0.25 | [7] |

Applications in Anti-inflammatory Drug Discovery

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often assessed using the carrageenan-induced rat paw edema assay.

| Compound Type | Derivative | % Inhibition of Edema | Reference |

| Pyrazole Schiff Base | IVa-f series | 45.58 - 67.32 | [11] |

| Pyrazole Derivative | Compound 6b | 85.23 | [12] |

Applications in Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Schiff base derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have demonstrated significant antibacterial and antifungal activities.

Mechanism of Antimicrobial Action

The precise mechanism of action of pyrazole-based antimicrobial agents is not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase.[12][13]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Type | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Pyrazole Schiff Base | Thiazole containing pyrazole Schiff base (Compound 3) | S. aureus, S. pyogenes, S. typhimurium, E. coli | Better than chloramphenicol |[6] | | Pyrazolyl 1,3,4-thiadiazine | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various bacteria and fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal) |[2] |

Drug Discovery Workflow

The development of new drugs from a lead scaffold like 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde follows a structured workflow.

Caption: A typical drug discovery workflow starting from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.

Conclusion

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its aldehyde group allow for the creation of a vast chemical space of derivatives with significant therapeutic potential. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscores its importance in modern drug discovery. Further exploration of this scaffold, aided by the methodologies and data presented in this guide, is poised to yield novel and effective therapeutic agents for a range of human diseases. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly pave the way for the development of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

The Pivotal Role of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. This document details its synthesis, key reactions, and its role as a foundational building block for complex molecular architectures, particularly in the realm of drug discovery.

Chemical Properties and Spectroscopic Data

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature, characterized by a pyrazole ring substituted with two methyl groups and a reactive aldehyde functionality.[1] This unique combination of a stable heterocyclic core and a versatile aldehyde group makes it an ideal precursor for a wide range of chemical transformations.

Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 25016-12-0 | [1] |

| Melting Point | 50°C | [1] |

| Boiling Point | 140-142°C at 15 mmHg | [1] |

Table 2: Spectroscopic Data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

| Spectroscopy | Peak/Shift (δ) | Assignment | Reference(s) |

| ¹H NMR | ~9.7-10.0 ppm (s, 1H) | Aldehydic proton (-CHO) | [2] |

| ~7.5-8.0 ppm (s, 1H) | Pyrazole ring proton (C5-H) | [3] | |

| ~3.8 ppm (s, 3H) | N-methyl protons (N-CH₃) | [3] | |

| ~2.5 ppm (s, 3H) | C-methyl protons (C-CH₃) | [2] | |

| ¹³C NMR | ~185-193 ppm | Aldehyde carbonyl carbon (C=O) | [2][3] |

| ~110-160 ppm | Pyrazole ring carbons | [3] | |

| ~10-40 ppm | Methyl carbons | [3] | |

| IR (cm⁻¹) | 1740-1720 (Strong) | C=O stretch (Aldehyde) | [1] |

| 3000-2850 (Strong) | C-H stretch (Aliphatic) | [1] | |

| 1600-1475 (Medium-Weak) | C=N/C=C stretch (Pyrazole ring) | [1] |

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1,3-dimethylpyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

References

- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is particularly significant in medicinal chemistry and drug development for the synthesis of pyrazole-4-carbaldehydes, which are key intermediates in the preparation of a wide range of biologically active molecules. The introduction of a formyl group at the C4 position of the pyrazole ring opens up avenues for further functionalization and the construction of complex molecular architectures.

The reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate, which upon aqueous work-up, hydrolyzes to yield the desired aldehyde. The efficiency of the Vilsmeier-Haack reaction can be influenced by factors such as the nature of the substituents on the pyrazole ring, the stoichiometry of the reagents, reaction temperature, and time.

This document provides detailed protocols for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, summarizing key quantitative data from various studies to facilitate comparison and optimization.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent then undergoes an electrophilic aromatic substitution reaction with the pyrazole derivative. The resulting iminium salt is subsequently hydrolyzed during the work-up step to furnish the final pyrazole-4-carbaldehyde.

Below is a generalized workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocols

Two primary methods for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction are detailed below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Method

This protocol is a general procedure adapted from several literature sources for the formylation of substituted pyrazoles.[2][3][4][5]

Materials:

-

Substituted pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3-5 equivalents relative to the pyrazole substrate). Cool the flask in an ice bath (0 °C). Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add the substituted pyrazole (1 equivalent) either neat or dissolved in a minimal amount of anhydrous DMF. After the addition, heat the reaction mixture to a temperature ranging from 60 °C to 120 °C.[2][4][5] The optimal temperature and reaction time (typically 2-24 hours) will depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[6]

Materials:

-

Substituted pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Microwave reactor

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a microwave-safe reaction vessel, cool anhydrous DMF (3-5 equivalents) in an ice bath. Slowly add POCl₃ (1.5-3 equivalents) with stirring.

-

Reaction Mixture: To this mixture, add the substituted pyrazole (1 equivalent).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specific temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes). The optimal power, temperature, and time should be determined for the specific substrate.

-

Work-up and Purification: Follow the same work-up and purification steps (3-7) as described in the conventional heating protocol.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehydes as reported in the literature.

Table 1: Vilsmeier-Haack Reaction of 1,3-Disubstituted-5-chloro-1H-pyrazoles [2]

| Entry | R¹ | R² | Time (h) | Temperature (°C) | Yield (%) |

| 1 | n-Pr | Me | 2 | 120 | 55 |

| 2 | n-Pr | Et | 3 | 120 | 52 |

| 3 | i-Pr | Me | 4 | 120 | 48 |

| 4 | Ph | Me | 8 | 120 | 65 |

| 5 | 4-Me-Ph | Me | 8 | 120 | 62 |

Reaction conditions: Pyrazole (1 mmol), DMF (5 mmol), POCl₃ (2 mmol).

Table 2: Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes [6]

| Entry | Substituent (p-X) | Method | Time | Yield (%) |

| 1 | H | Conventional | 5 h | 78 |

| 2 | H | Ultrasound | 40 min | 85 |

| 3 | H | Microwave | 10 min | 92 |

| 4 | CH₃ | Conventional | 6 h | 75 |

| 5 | CH₃ | Ultrasound | 45 min | 82 |

| 6 | CH₃ | Microwave | 12 min | 90 |

| 7 | Cl | Conventional | 7 h | 72 |

| 8 | Cl | Ultrasound | 50 min | 80 |

| 9 | Cl | Microwave | 15 min | 88 |

Conventional method was conducted at 60-70 °C.

Table 3: Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [3]

| Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the excess of the Vilsmeier reagent, raising the reaction temperature, or extending the reaction time.[2] The purity of the reagents, especially the use of anhydrous DMF, is crucial.

-

No Reaction: For electron-deficient pyrazoles, the reaction may not proceed under standard conditions. More forcing conditions (higher temperature, longer reaction time) may be required.

-

Side Reactions: The formation of by-products can occur, especially at higher temperatures. Careful monitoring by TLC and optimization of reaction conditions are important. The work-up procedure should be performed carefully to ensure complete hydrolysis of the iminium intermediate and to avoid degradation of the product.

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of pyrazole-4-carbaldehydes. The choice between conventional heating and microwave-assisted protocols will depend on the available equipment and the specific substrate. The provided protocols and data offer a solid foundation for researchers to successfully synthesize these valuable intermediates for applications in drug discovery and materials science. Careful optimization of the reaction parameters for each specific pyrazole derivative is key to achieving high yields and purity.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. degres.eu [degres.eu]

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a pivotal intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel crop protection agents.

Overview

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block for the synthesis of a wide range of biologically active molecules.[1] Its pyrazole core is a well-established pharmacophore in agrochemical design, known to impart potent fungicidal, herbicidal, and insecticidal properties to the final products.[2] The aldehyde functional group allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

The primary synthetic strategies discussed in these notes include:

-

Oxidation to Carboxylic Acid: A crucial step in the synthesis of pyrazole carboxamide fungicides, a major class of succinate dehydrogenase inhibitors (SDHIs).

-

Knoevenagel Condensation: A versatile method for carbon-carbon bond formation, leading to the synthesis of various derivatives with herbicidal and insecticidal activities.

-

Amidation of the Corresponding Carboxylic Acid: The final step in the synthesis of many potent pyrazole-based fungicides.

Fungicide Synthesis

The most prominent application of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in agrochemical synthesis is as a precursor to pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular respiration and eventual cell death.

The general synthetic pathway involves a two-step process: the oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation with a suitable amine.

Key Synthetic Pathway for Fungicides

References

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as a versatile building block for the synthesis of novel organic semiconductors. While direct applications in organic electronic devices are not yet extensively documented in scientific literature, the inherent electronic properties of the pyrazole core suggest significant potential.[1] This document outlines a prospective application of a derivative in an Organic Field-Effect Transistor (OFET), including detailed synthetic and fabrication protocols, and projected performance data.

Introduction to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Electronics

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde with a unique molecular structure that makes it an attractive candidate for the development of materials for organic electronics. The pyrazole ring is an electron-rich aromatic system, and its derivatives have been explored for their applications in various fields, including medicinal chemistry and materials science.[1] In the context of organic electronics, the pyrazole moiety can be functionalized to tune the electronic properties of the resulting molecules, making them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]